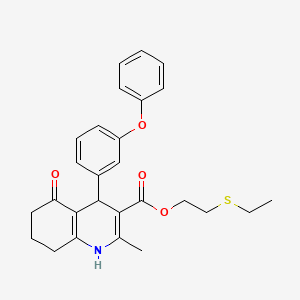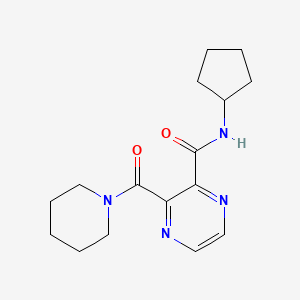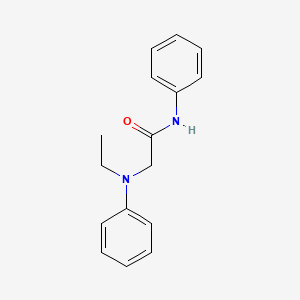![molecular formula C24H20N2O3 B5120073 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone, also known as BPQ or PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone works by selectively inhibiting the tyrosine kinase activity of the EGFR, which is overexpressed in many types of cancer cells. This inhibition leads to the blocking of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and enhances the efficacy of other chemotherapeutic agents. In addition, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to decrease the expression of angiogenesis-related genes, which are involved in the formation of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its selectivity for EGFR tyrosine kinase and its ability to enhance the efficacy of other chemotherapeutic agents. However, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone also has some limitations, such as its low solubility in water and its potential toxicity to normal cells.
将来の方向性
There are several future directions for the study of 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone. One area of research is the development of new formulations or delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other targeted therapies or immunotherapies. Finally, the development of biomarkers that can predict the response to 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone treatment could help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone involves several steps, including the reaction of 4-benzoylphenol with 3-chloropropylamine to form 3-(4-benzoylphenoxy)propylamine. This intermediate is then reacted with 2-amino-4(3H)-quinazolinone in the presence of a catalyst to form the final product, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel.
特性
IUPAC Name |
3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(18-7-2-1-3-8-18)19-11-13-20(14-12-19)29-16-6-15-26-17-25-22-10-5-4-9-21(22)24(26)28/h1-5,7-14,17H,6,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVVIBAEYLFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013447 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)

![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)

![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)